2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxopyridazine) linked to a fluorophenyl group at position 3 and an acetamide side chain terminating in a (2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene moiety. Its molecular formula is C₂₁H₁₆FN₅O₂S, with a molecular weight of 437.4 g/mol . The structural complexity arises from the integration of three pharmacologically relevant motifs:
- Pyridazinone core: Known for modulating enzyme activity (e.g., phosphodiesterase inhibition) and exhibiting anti-inflammatory or anticancer effects .
- 2-Fluorophenyl group: Enhances metabolic stability and bioavailability via halogen bonding .
- Thiazole-pyridine hybrid: Contributes to π-π stacking interactions with biological targets, often linked to kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S/c21-15-4-2-1-3-14(15)16-5-6-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)13-7-9-22-10-8-13/h1-10,12H,11H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBIGKVQOUDEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a diketone compound under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group onto the pyridazinone ring. This can be accomplished through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable base.
Formation of the Thiazolylidene Moiety: The final step involves the formation of the thiazolylidene moiety through a condensation reaction between a thiazole derivative and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used as a tool compound to study biological processes and pathways, including signal transduction and gene expression.
Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it may inhibit the activity of a specific enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, thiazole, and pyridine moieties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Structural Features | Biological Activity | Key Differences | References |
|---|---|---|---|---|
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide | Chlorophenyl substituent; trifluorophenyl acetamide | Cytotoxicity against HeLa cells | Halogen substitution (Cl vs. F) alters lipophilicity and target affinity. | |
| N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Acetylphenyl group instead of thiazole-pyridine | Anti-inflammatory (COX-2 inhibition) | Absence of thiazole-pyridine reduces kinase inhibition potential. | |
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide | Methoxyphenyl; pyridin-3-yl substituent | Antioxidant (IC₅₀ = 12 μM) | Methoxy group increases electron density, enhancing radical scavenging. | |
| 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide | Benzothiazole core; dual methoxy groups | Anticancer (GI₅₀ = 8.2 μM in MCF-7) | Benzothiazole improves DNA intercalation capacity. | |
| 5-nitro-1H-pyridazin-6-one | Nitro-substituted pyridazinone | Antimicrobial (MIC = 4 μg/mL) | Lack of acetamide-thiazole limits multitarget activity. |
Key Findings:
Halogen Effects : Fluorine at the phenyl position (as in the target compound) improves metabolic stability compared to chlorine analogs, which exhibit higher cytotoxicity but poorer solubility .
Thiazole vs. Benzothiazole : Thiazole-pyridine hybrids (target compound) show broader kinase inhibition, while benzothiazole derivatives prioritize DNA interaction .
Substituent Positioning : Pyridin-4-yl in the thiazole moiety (target) enhances binding to ATP pockets in kinases, unlike pyridin-3-yl analogs, which favor antioxidant pathways .
Methoxy Groups : Methoxy substitutions boost antioxidant activity but reduce cell permeability due to increased polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
